![molecular formula C14H14OS B12845316 [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol: is an organic compound that features a biphenyl structure with a methanol group and a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting biphenyl compound is then reduced using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Comparación Con Compuestos Similares
Biphenyl: A simpler structure without the methylsulfanyl and methanol groups.
4’-(Methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Contains two methylsulfanyl groups but lacks the methanol group.
Uniqueness: The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol makes it unique compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C14H14OS |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
[3-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3 |
Clave InChI |
DEJDTZDFUAKSCV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


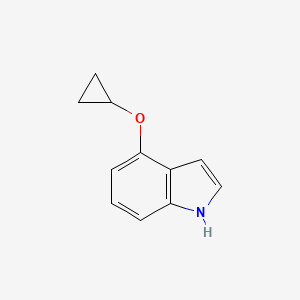
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
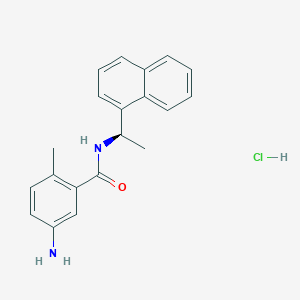
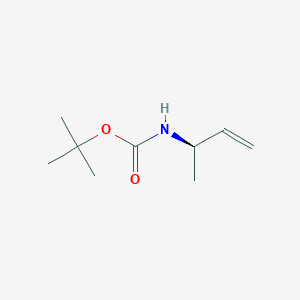
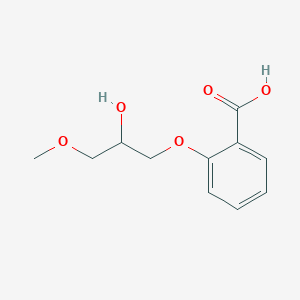
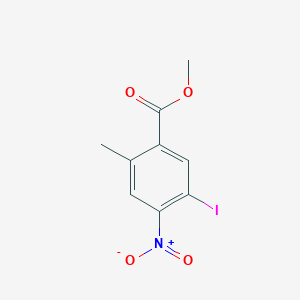
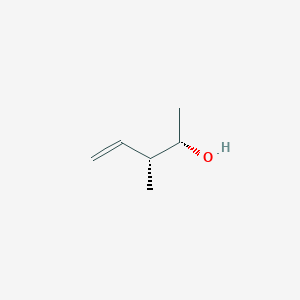
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
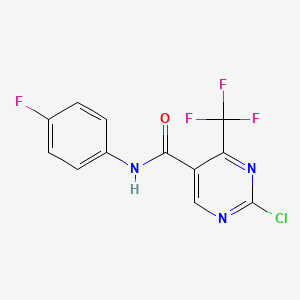
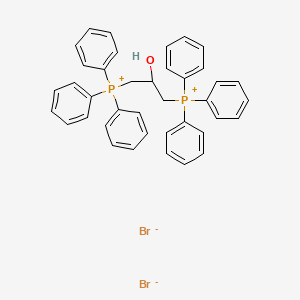
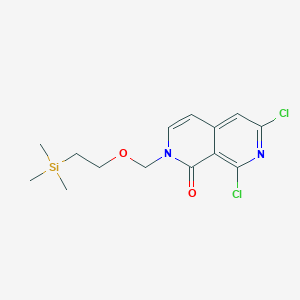
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
